molecular formula C19H23NO B2819448 3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide CAS No. 433699-23-1

3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide

Cat. No. B2819448
CAS RN: 433699-23-1
M. Wt: 281.399
InChI Key: CLWCLMHULDYDTO-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide, also known as DMPB, is a chemical compound that has been widely studied for its potential applications in various scientific fields.

Scientific Research Applications

Structural and Computational Studies

Research has delved into the structural characterization and computational studies of related cathinones, including compounds with modifications on the phenyl ring similar to 3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide. For instance, studies on cathinones have employed techniques like FTIR, UV-Vis, NMR spectroscopy, and single crystal X-ray diffraction, alongside computational methods like density functional theory (DFT) to predict bond lengths and angles, offering insights into the molecular geometry and electronic spectra of such compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Anticonvulsant Activity

Benzamide derivatives, closely related to the chemical structure , have been synthesized and evaluated for their anticonvulsant activities. For example, studies on ameltolide and its analogues have demonstrated significant efficacy in maximal electroshock seizure tests, surpassing traditional anticonvulsants like phenytoin in certain models. This indicates the potential of such benzamide compounds in developing new anticonvulsant therapies (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Herbicidal Applications

Compounds within the benzamide class, such as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as effective herbicides against annual and perennial grasses. These findings highlight the versatility of benzamide derivatives in agricultural applications, potentially offering a framework for the development of new herbicidal agents (Viste, Cirovetti, & Horrom, 1970).

Mitosis Inhibition in Plant Cells

Research on a series of N-(1,1-dimethylpropynyl) benzamides, including modifications at the phenyl group, has shown potent and selective inhibition of mitosis in plant cells. This suggests that certain structural features of benzamide derivatives can be critical for their bioactivity, offering pathways for the design of selective agrochemicals (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).

properties

IUPAC Name

3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-12(2)17-8-6-7-14(4)18(17)20-19(21)16-10-9-13(3)15(5)11-16/h6-12H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWCLMHULDYDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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